6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a pyrido[1,2-a]pyrimidine system. The compound’s structural complexity and potential biological activities make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one typically involves multicomponent reactions that allow for the formation of the fused ring system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine derivatives in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully reduced analogs .
Scientific Research Applications
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the tetrahydro modification.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with additional nitrogen atoms in the ring structure.
Uniqueness: 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is unique due to its specific tetrahydro modification, which can influence its biological activity and chemical reactivity. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C9H10N4O/c14-9-6-5-10-12-8(6)11-7-3-1-2-4-13(7)9/h5H,1-4H2,(H,10,12) |
InChI Key |
XBAYGMQIZSIFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)C=NN3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.